Tricyclo[4.2.2.0~1,6~]decane
Description
Contextual Significance of Strained Cage Hydrocarbons in Modern Organic Chemistry
Strained cage hydrocarbons are a unique class of organic compounds characterized by their three-dimensional, polycyclic structures. Their compact and rigid frameworks result in significant ring strain, which imparts unusual chemical and physical properties. This inherent strain energy makes them valuable as high-energy density materials. nsf.gov For instance, the high energy density of exo-tricyclodecane makes it a useful component in jet fuel. wikipedia.org
The study of these molecules provides fundamental insights into chemical bonding, molecular orbital theory, and reaction mechanisms. The unique architecture of caged hydrocarbons allows for the construction of diverse and complex molecular frameworks. acs.org Their rigid nature also makes them excellent scaffolds in supramolecular chemistry and materials science for creating molecular containers, and other complex assemblies. benthamdirect.com The chemical behavior and reactivity of cage hydrocarbons are largely determined by the strain within the molecule. researchgate.net
Structural Classification and Nomenclature of Tricyclodecane Isomers, Highlighting Tricyclo[4.2.2.01,6]decane
Tricyclodecanes are polycyclic hydrocarbons with the chemical formula C10H16. wikipedia.org This family of compounds includes numerous isomers, the naming of which is governed by the IUPAC nomenclature for polycyclic systems. The nomenclature systematically describes the number and size of the rings and the nature of the bridging.
One of the notable isomers is tricyclo[5.2.1.02,6]decane, commonly known as tetrahydrodicyclopentadiene, which exists in endo and exo forms. wikipedia.org The focus of this article, Tricyclo[4.2.2.01,6]decane, is a distinct isomer with a unique bridged structure. The name "Tricyclo[4.2.2.01,6]decane" specifies a tricyclic system with a main bridge of 4 carbons, a second bridge of 2 carbons, and a third bridge of 2 carbons connecting specific atoms of the main ring. The "0" in the nomenclature indicates a direct bond between atoms 1 and 6. This compound is also a key structure in the study of propellane rearrangements. acs.orgcapes.gov.br
A variety of derivatives of tricyclodecane are known, including those with functional groups like alcohols and diacrylates. For example, tricyclo[4.2.2.01,6]decan-2-ol is a known derivative. guidechem.com Another example is Tricyclodecane dimethanol diacrylate, which is used in the synthesis of polymers. nih.govchemicalbook.com
Historical Development and Milestones in the Research of Bridged Polycyclic Systems
The study of bridged polycyclic systems has a rich history, driven by the desire to understand the limits of chemical structures and to synthesize novel molecular architectures. Early research in the mid-20th century focused on the synthesis and characterization of fundamental bridged systems. These molecules initially garnered interest for their chemical and physical properties. benthamdirect.com
Significant progress has been made in developing synthetic methods for constructing these complex structures. benthamdirect.comfigshare.comfrontiersin.org For instance, radical cyclizations have been explored for building bridged polycyclic systems. nih.gov The development of new synthetic strategies continues to be an active area of research, enabling the creation of increasingly complex and functionalized polycyclic molecules. frontiersin.orgresearchgate.net These advancements have paved the way for their use in creating molecular containers and other functional materials. benthamdirect.com The study of polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, has also been extensive due to their environmental and health impacts. acs.orgnih.govresearchgate.netuh.edunih.gov
Structure
3D Structure
Properties
CAS No. |
31341-19-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[4.2.2.01,6]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2 |
InChI Key |
QYOBYOHIJWKTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CCC2(C1)CC3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Tricyclo 4.2.2.01,6 Decane Framework
Retrosynthetic Analysis of the Tricyclo[4.2.2.0¹⁶]decane Skeleton
A retrosynthetic analysis of the tricyclo[4.2.2.0¹⁶]decane core reveals several logical bond disconnections that simplify the target into more readily accessible precursors. The most common strategies hinge on dismantling the structure by reversing key ring-forming reactions.
[2+2] Cycloaddition Disconnection: A primary retrosynthetic approach involves the disconnection of the cyclobutane (B1203170) ring, leading back to a bicyclo[4.2.0]octane precursor with an appropriate alkene tether. This is the reverse of an intramolecular [2+2] photocycloaddition, a common forward synthetic step. Further disconnection of the bicyclo[4.2.0]octane can lead to monocyclic dienes or other simple starting materials.
Rearrangement-Based Disconnection: For complex analogs, retrosynthesis can trace a path back through a key rearrangement. For instance, the core of certain natural products containing this framework can be disconnected via a retro-Cargill rearrangement. This transforms the tricyclic system into a different, often more complex, polycyclic precursor which is, in turn, derived from simpler building blocks through predictable cyclizations. acs.orgnih.gov
Annulation Strategy Disconnection: Another powerful retrosynthetic pathway involves the disconnection of one of the rings formed via an annulation process. For example, a five-membered ring can be "removed" from a related tricyclic system, leading back to a functionalized bicyclo[3.2.0]heptane derivative. ias.ac.in This bicyclic precursor can be further simplified by a retro-[2+2] photocycloaddition to an acyclic 1,6-diene. ias.ac.inias.ac.in
These disconnections highlight the principal forward strategies for construction: cycloadditions to form the four-membered ring, intramolecular cyclizations to close larger rings, and skeletal rearrangements to forge the final tricyclic architecture.
Direct and Stepwise Synthetic Routes to Tricyclo[4.2.2.0¹⁶]decane and its Functionalized Derivatives
The synthesis of the tricyclo[4.2.2.0¹⁶]decane framework is achieved through a variety of powerful chemical reactions, broadly categorized into cycloadditions, intramolecular cyclizations, and rearrangements.
Cycloaddition reactions are fundamental to building the dense core of the tricyclo[4.2.2.0¹⁶]decane system, providing efficient ways to form one or more rings in a single step.
[4π+2π] Cycloaddition: Cobalt-catalyzed [4π+2π] cycloaddition has been successfully employed to construct the related tricyclo[4.2.2.0²⁵]decene framework. This reaction typically involves the cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene (B161208) (COT). mdpi.comresearchgate.net The COT exists in equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene, which acts as the 4π component in a Diels-Alder-type reaction. mdpi.com A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, has proven effective for this transformation. mdpi.comresearchgate.net
[2+2] Photocycloaddition: The formation of the four-membered ring via a [2+2] photocycloaddition is one of the most important strategies. acs.org This reaction can be performed intermolecularly, for instance, by reacting a cyclohexene (B86901) derivative with ethene to produce a bicyclic intermediate that serves as a precursor to the propellane skeleton. wikipedia.org More powerfully, it is used in an intramolecular fashion to create complex, fused ring systems with high stereocontrol. acs.orgnih.gov
The following table summarizes key cycloaddition reactions used in the synthesis of tricyclo[4.2.2.0]decane systems and their analogs.
| Reaction Type | Reactants | Catalyst/Conditions | Product Skeleton | Ref. |
| [4π+2π] Cycloaddition | 1,2-Dienes + 1,3,5-Cyclooctatriene | Co(acac)₂(dppe)/Zn/ZnI₂ | Tricyclo[4.2.2.0²⁵]dec-7-ene | mdpi.comresearchgate.net |
| [2+2] Photocycloaddition | Intramolecular Enone-Olefin | 370 nm lamp, cyclohexane, 80 °C | 5-6-4-5 Tetracyclic precursor | acs.orgnih.gov |
| [2+2] Photocycloaddition | Ethene + Cyclohexene derivative | Photochemical | Bicyclic precursor to [2.2.2]propellane | wikipedia.org |
Intramolecular cyclizations are crucial for forging the intricate polycyclic structure from more linear or monocyclic precursors.
Intramolecular [2+2] Photocycloaddition: This is a cornerstone strategy, particularly for asymmetric synthesis. The intramolecular photochemical [2+2] cycloaddition of an enone with a tethered olefin was a key step in the total synthesis of (−)-crinipellins A and B. acs.orgnih.gov This reaction efficiently constructed three adjacent all-carbon quaternary centers and yielded a tetracyclic skeleton as a single diastereomer. nih.gov The facial selectivity is often controlled by the existing stereochemistry of the substrate, with the olefin approaching from the less hindered convex face. nih.gov A copper(I)-catalyzed variant using substrates like 1,6-dienes is also highly effective for creating substituted bicyclo[3.2.0]heptane derivatives, which are versatile intermediates for more complex tricyclic systems. ias.ac.inias.ac.inacs.org
Ring-Closing Metathesis (RCM): RCM provides a powerful method for forming one of the larger rings in the system. In one approach to a tricyclo[6.2.0.0²⁶]decane derivative, a five-membered ring was annulated onto a bicyclo[3.2.0]heptane core using the Grubbs II catalyst to close a diene tethered to the bicyclic system. ias.ac.in
Acyloin and Dieckmann Condensations: Classic intramolecular cyclizations such as the acyloin condensation have been used to construct propellane systems. shareok.org For example, the cyclization of a diester via an acyloin reaction can form a key ketone intermediate, which is then reduced to the final propellane. Similarly, the Dieckmann cyclization of a diester to a β-keto-ester has been used to build precursors for related propellanes like tricyclo[4.4.4.0¹⁶]tetradecane. shareok.org
Skeletal rearrangements offer non-intuitive but highly effective pathways to the tricyclo[4.2.2.0¹⁶]decane framework, often by transforming an alternative, more easily assembled ring system.
Cargill Rearrangement: This rearrangement has been a pivotal step in modern synthetic approaches. In the synthesis of the crinipellins, a Lewis acid-mediated Cargill rearrangement was used to convert a 5-6-4-5 tetracyclic skeleton into the desired 5-5-5-5 tetraquinane skeleton. acs.orgnih.govescholarship.org The reaction conditions, particularly the choice of Lewis acid, can be tuned to control the reaction outcome, yielding either bridged or fused products. acs.orgnih.gov Computational studies suggest that these rearrangements can proceed through either stepwise or concerted mechanisms. nih.gov
Propellane Interconversions: The [4.2.2]propellane system itself can undergo rearrangements. For example, tricyclo[4.2.2.0¹⁶]decan-2-one rearranges to a 5,6-disubstituted tricyclo[4.2.2.0¹⁵]decane derivative. acs.org This transformation is driven by the release of strain from the propellane and proceeds through a bridgehead norbornyl cation intermediate. acs.orgacs.org
Wolff Rearrangement: In the synthesis of the related [2.2.2]propellane, a Wolff rearrangement was employed. wikipedia.org This reaction converted a diazo ketone into a ketene, which was a key intermediate in the construction of the tricyclic skeleton. wikipedia.org
| Rearrangement Type | Starting Material | Product Skeleton/Feature | Ref. |
| Cargill Rearrangement | 5-6-4-5 Tetracyclic Ketone | Tetraquinane Skeleton | acs.orgnih.govescholarship.org |
| Propellane Rearrangement | Tricyclo[4.2.2.0¹⁶]decan-2-one | Tricyclo[4.2.2.0¹⁵]decane | acs.orgacs.org |
| Wolff Rearrangement | Bicyclic Diazo Ketone | [2.2.2]Propellane Precursor (Ketene) | wikipedia.org |
Stereoselective and Asymmetric Synthesis of Tricyclo[4.2.2.0¹⁶]decane Analogs
Controlling the stereochemistry during the synthesis of such a complex three-dimensional structure is paramount. Several strategies have been developed to achieve high levels of stereoselectivity.
Chiral Pool Synthesis: A common approach is to begin with an enantiomerically pure starting material from the chiral pool. The total synthesis of (−)-crinipellins A and B commenced with (S)-carvone, a readily available chiral molecule. acs.orgnih.gov The stereochemistry of the starting material was carried through the synthetic sequence, ultimately defining the absolute configuration of the final product. Similarly, D-mannitol has been used as a chiral starting point for the asymmetric synthesis of a functionalized tricyclo[6.2.0.0²⁶]decane derivative. ias.ac.inias.ac.in
Substrate-Controlled Diastereoselectivity: In many key steps, the existing stereocenters in an intermediate direct the stereochemical outcome of a subsequent reaction. For example, the intramolecular [2+2] photocycloaddition in the crinipellin (B1207540) synthesis gave a single diastereomer because the existing cis-fused ring system blocked one face of the enone, forcing the tethered olefin to approach from the less hindered convex face. nih.gov
Asymmetric Catalysis: The desymmetrization of meso-intermediates is a powerful technique. An Ir-catalyzed asymmetric Tishchenko reaction was used on a meso-1,4-dialdehyde derived from a tricyclo[4.2.2.0²⁵]decene diol. acs.org This reaction effectively differentiated the two enantiotopic aldehyde groups to produce chiral lactones with moderate enantiomeric excess. acs.orgnih.gov
Catalytic Methods and Reagent Development in Tricyclo[4.2.2.0¹⁶]decane Synthesis
The development of specialized catalysts and reagents has been instrumental in enabling the efficient and selective synthesis of the tricyclo[4.2.2.0¹⁶]decane framework.
Transition Metal Catalysis:
Cobalt: A three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ catalyzes the [4π+2π] cycloaddition between 1,3,5-cyclooctatriene and 1,2-dienes, providing a direct route to the tricyclo[4.2.2.0]decene core. mdpi.comresearchgate.net
Copper: Copper(I) triflate (CuOTf), often as a complex with benzene (B151609) or toluene, is the standard catalyst for promoting [2+2] photocycloadditions, particularly intramolecular reactions of non-conjugated dienes. ias.ac.inacs.org
Ruthenium: The Grubbs II catalyst, a ruthenium-based complex, is the go-to catalyst for ring-closing metathesis (RCM) reactions used to form carbocyclic rings within the tricyclic structure. ias.ac.in
Iridium: Chiral iridium complexes are employed in asymmetric Tishchenko reactions to achieve the desymmetrization of meso-dialdehydes. acs.org
Reagent Development:
Lewis Acids: In rearrangement reactions, Lewis acids like Al(Me)Cl₂ and Al(Cl)Me₂ are not just promoters but can also be used to direct the reaction pathway, as seen in the controlled Cargill rearrangement to form either bridged or fused products. nih.govescholarship.org
Solid-Supported Reagents: The use of reagents like polymer-supported periodate (B1199274) for the oxidative cleavage of diols facilitates purification and makes the synthesis of dialdehyde (B1249045) precursors more practical. acs.org
The table below highlights key catalytic systems and their applications in synthesizing these complex molecules.
| Catalyst / Reagent | Reaction Type | Function | Ref. |
| Co(acac)₂(dppe)/Zn/ZnI₂ | [4π+2π] Cycloaddition | Forms tricyclo[4.2.2.0]decene core | mdpi.comresearchgate.net |
| Copper(I) Triflate (CuOTf) | [2+2] Photocycloaddition | Catalyzes intramolecular cyclobutane formation | ias.ac.inacs.org |
| Grubbs II Catalyst | Ring-Closing Metathesis | Forms large rings via olefin metathesis | ias.ac.in |
| Chiral Iridium Complexes | Asymmetric Tishchenko Reaction | Desymmetrization of meso-dialdehydes | acs.org |
| Al(Me)Cl₂, Al(Cl)Me₂ | Cargill Rearrangement | Controls reaction pathway and product selectivity | nih.govescholarship.org |
Transition Metal-Catalyzed Hydroformylation Approaches
Transition metal-catalyzed hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, valued for its ability to form aldehydes from alkenes with high atom economy. acs.org This reaction involves the net addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, typically using catalysts based on cobalt or rhodium under pressures of carbon monoxide and hydrogen. acs.orgnih.gov While direct examples for the synthesis of the parent tricyclo[4.2.2.0¹˒⁶]decane are not prominently documented, the principles of hydroformylation can be applied to suitable bicyclic precursors to construct the target framework.
A plausible synthetic strategy would involve the hydroformylation of a bicyclic olefin, such as a derivative of bicyclo[4.2.0]octene. The introduction of a formyl group via this method would furnish a key intermediate, which could then undergo an intramolecular cyclization or condensation reaction to form the final bridging bond of the tricyclo[4.2.2.0¹˒⁶]decane system.
The choice of catalyst is critical in controlling the reaction's outcome. Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈) and its hydride derivative (HCo(CO)₄), were the first to be developed and are known for their high activity. researchgate.netbeilstein-journals.org However, they typically require harsh reaction conditions, including high temperatures (150-180 °C) and pressures (250-300 bar). beilstein-journals.org Rhodium-based catalysts, often modified with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), offer a milder alternative, operating at lower temperatures (40-120 °C) and pressures (10-100 atm) while providing greater selectivity for linear versus branched aldehydes. acs.orgresearchgate.net For the synthesis of complex polycyclic structures, the enhanced selectivity and milder conditions afforded by rhodium catalysts are often preferable to prevent undesired side reactions or isomerization. acs.org
Table 1: General Conditions for Transition Metal-Catalyzed Hydroformylation
| Catalyst Type | Typical Catalyst | Ligand Example | Temperature (°C) | Pressure (atm) | Key Characteristics |
|---|---|---|---|---|---|
| Cobalt | HCo(CO)₄ | None (unmodified) | 150 - 190 | >200 | High activity, requires high pressure/temperature, lower selectivity. acs.orgbeilstein-journals.org |
| Cobalt | HCo(CO)₃(PR₃) | Tributylphosphine | 150 - 200 | 50 - 100 | Improved selectivity for linear aldehydes, more stable than unmodified cobalt. acs.org |
| Rhodium | HRh(CO)(PPh₃)₃ | Triphenylphosphine | 40 - 120 | 10 - 100 | High activity and selectivity under mild conditions, high cost. acs.orgresearchgate.net |
| Rhodium | [Rh(acac)(CO)₂] | Cage Phosphines | 80 - 120 | 20 - 60 | High selectivity, catalyst recovery can be facilitated by ligand design. nih.govacs.org |
Lewis Acid-Catalyzed Transformations
Lewis acid catalysis is a powerful tool for orchestrating complex skeletal rearrangements, enabling the synthesis of strained polycyclic systems through carefully controlled carbocationic intermediates. In the context of the tricyclo[4.2.2.0¹˒⁶]decane framework, Lewis acids are instrumental in mediating ring expansions and bond migrations to either form the propellane core or to rearrange it into other complex cage structures. nih.gov
Pioneering work in this area demonstrated that the tricyclo[4.2.2.0¹˒⁶]decan-2-one skeleton, a [4.2.2]propellane, undergoes a facile rearrangement upon treatment with acid. This transformation involves a 1,2-migration of the central, highly strained C1–C6 propellane bond. For instance, when tricyclo[4.2.2.0¹˒⁶]decan-2-one is treated with methanesulfonic acid in dichloromethane, it rearranges to produce tricyclo[4.2.2.0¹˒⁵]decan-2-ol-6-methanesulfonate. A similar rearrangement occurs when using hydrobromic acid, yielding the corresponding bromo-alcohol.
These transformations highlight the ability of Lewis and Brønsted acids to activate the strained C-C bond, facilitating a pathway to a thermodynamically more stable, albeit still complex, tricyclic system. The reaction proceeds through protonation of the ketone, which induces the migration of the central bond to the adjacent carbocationic center, effectively contracting one ring while expanding another. This strategy is not limited to rearrangements of the final framework but is also employed in its construction from different polycyclic precursors. nih.gov The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) is common for promoting such rearrangements in the synthesis of diverse and unusual cage-like molecules. nih.gov
Table 2: Lewis Acid-Catalyzed Rearrangements of a Tricyclo[4.2.2.0¹˒⁶]decane Derivative
| Starting Material | Acid Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tricyclo[4.2.2.0¹˒⁶]decan-2-one | Methanesulfonic acid (CH₃SO₃H) | Dichloromethane (CH₂Cl₂) | Tricyclo[4.2.2.0¹˒⁵]decan-2-ol-6-methanesulfonate | 95% | |
| Tricyclo[4.2.2.0¹˒⁶]decan-2-one | Hydrobromic acid (HBr) | Dichloromethane (CH₂Cl₂) | 6-Bromotricyclo[4.2.2.0¹˒⁵]decan-2-ol | 80% |
Mechanistic Investigations of Chemical Reactivity and Transformations
Electrophilic Additions to Unsaturated Tricyclo[4.2.2.01,6]decane Precursors
The presence of double bonds in precursors to the tricyclo[4.2.2.01,6]decane system, such as in related tricyclo[4.2.2.02,5]deca-3,7-diene derivatives, provides a reactive site for electrophilic attack. The strained nature of these alkenes, particularly within the cyclobutene moiety, governs the stereochemical and regiochemical outcomes of these additions.
Studies on the addition of electrophiles like benzeneselenenyl chloride (PhSeCl) to unsaturated tricyclodecanes reveal a high degree of selectivity. The reaction with derivatives of tricyclo[4.2.2.02,5]deca-3,7-diene consistently shows that the electrophile attacks the more strained cyclobutene double bond in preference to the cyclohexene (B86901) double bond. cdnsciencepub.com This regioselectivity is attributed to the higher strain energy of the cyclobutene ring, which is released upon saturation.
Table 1: Stereochemical Outcome of Benzeneselenenyl Chloride Addition
| Precursor | Electrophile | Stereochemistry of Attack | Product Type |
|---|
This observed exo selectivity is a common feature in the chemistry of strained polycyclic systems, as the exo face is sterically more accessible than the hindered endo face.
The solvent plays a critical role in directing the reaction pathways following the initial electrophilic attack. The nature of the products formed can vary significantly with changes in solvent polarity and nucleophilicity.
In non-polar, non-nucleophilic solvents like methylene chloride, the reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives typically yields only the simple 1,2-adduct from attack on the cyclobutene ring. cdnsciencepub.com Similarly, in a weakly nucleophilic solvent like acetic acid, the primary product is the acetate resulting from exo-anti addition.
However, in more polar and nucleophilic solvents such as methanol, a wider array of products is observed. The solvent can act as a nucleophile, leading to solvent-incorporated products. Furthermore, the stabilized carbocationic intermediates in polar solvents have longer lifetimes, allowing for more complex reactions to occur. These include transannular cyclizations, where the intermediate cation is trapped by another double bond within the molecule, and lactonization if a suitable carboxylic acid group is present. cdnsciencepub.com
Table 2: Effect of Solvent on Product Distribution in Electrophilic Addition
| Solvent System | Product Types Observed |
|---|---|
| Methylene Chloride | Simple 1,2-adduct |
| Acetic Acid | Simple 1,2-adduct (acetate) |
| Acetic Acid / LiClO4 | Cross-bonding with solvent incorporation |
These findings demonstrate that by choosing the appropriate solvent, the outcome of electrophilic additions can be guided towards either simple addition products or more complex, rearranged polycyclic structures.
Carbocationic Rearrangements of Tricyclo[4.2.2.01,6]decane and Related Tricyclodecanes
Carbocationic processes are central to the chemistry of tricyclodecanes. The high strain energy of these systems provides a strong driving force for skeletal rearrangements, often leading to thermodynamically more stable structures, most notably adamantane and its derivatives. These rearrangements proceed through a complex energy surface involving multiple carbocationic intermediates and transition states.
Carbocations of tricyclodecanes can be generated under stable ion conditions, typically by dissolving a suitable precursor, such as an alcohol or alkyl halide, in a superacid medium (e.g., FSO3H-SbF5 in SO2ClF). cdnsciencepub.com These conditions allow for the direct observation and characterization of the carbocation intermediates using spectroscopic methods, primarily nuclear magnetic resonance (NMR).
For example, the 2-exo-hydroxy-endo-tricyclo[5.2.1.02,6]decane cation can be generated and studied in detail. cdnsciencepub.com Characterization often requires a combination of 1D (1H, 13C) and 2D NMR techniques to fully assign the structure and understand its dynamic processes. cdnsciencepub.com While some carbocations are directly observable, others are transient intermediates that cannot be detected but are inferred from the products of quenching experiments or from the progression to more stable ions. cdnsciencepub.com The stability of these intermediates is a key factor; tertiary carbocations are generally more stable and thus more likely to be observed than secondary carbocations.
Once formed, tricyclodecane carbocations undergo rapid rearrangements to relieve strain and form more stable ions. These rearrangements are dominated by two principal mechanistic pathways: 1,2-migrations and transannular shifts.
A 1,2-migration , or Whitmore 1,2-shift, involves the movement of a substituent (typically a hydride or an alkyl group) to an adjacent carbocationic center. wikipedia.org This process is driven by the formation of a more stable carbocation, such as the conversion of a secondary to a tertiary carbocation. wikipedia.org These shifts are fundamental steps in the intricate cascade of rearrangements leading from a strained tricyclodecane to the adamantane skeleton.
Transannular pathways involve the migration of a group or the formation of a bond across a ring. In the context of tricyclodecanes, transannular hydride shifts are common. For instance, an endo-6,2-hydride shift is a key step in the rearrangement of the tricyclo[5.2.1.02,6]decane system. cdnsciencepub.com These cross-ring interactions are facilitated by the specific folded geometry of the polycyclic framework, which brings distant parts of the molecule into close proximity.
The mechanism is not a single step but a multistep sequence involving numerous 1,2-hydride and 1,2-alkyl shifts. wikipedia.org The specific pathway can be conceptualized as a journey across a complex potential energy surface, moving from one carbocation intermediate to another until the global minimum corresponding to the 1-adamantyl cation is reached. cdnsciencepub.com While the intermediates are often not directly observable, their existence is a cornerstone of the established mechanism for adamantane formation.
Thermal and Photochemical Reactivity of the Tricyclo[4.2.2.01,6]decane System
The strained carbocyclic framework of tricyclo[4.2.2.01,6]decane, a member of the [4.2.2]propellane family, imparts unique chemical reactivity, particularly in response to thermal and photochemical stimulation. These reactions often involve significant skeletal rearrangements, driven by the release of inherent ring strain.
While specific studies on the photoinduced rearrangements of tricyclo[4.2.2.01,6]decane itself are not extensively documented, the photochemical behavior of analogous systems, particularly β,γ-unsaturated ketones embedded within bridged bicyclic frameworks, provides significant insight into the potential reactivity of its derivatives. The oxa-di-π-methane rearrangement is a characteristic photochemical reaction for such systems, leading to the formation of complex polycyclic structures. researchgate.net
This rearrangement typically proceeds from the triplet excited state of the β,γ-unsaturated ketone and involves a formal 1,2-acyl shift, resulting in the formation of a cyclopropyl ketone. slideshare.net The reaction is initiated by the photoexcitation of the carbonyl chromophore, followed by intersystem crossing to the triplet state. This excited state can then undergo a rearrangement cascade to yield the final product.
For instance, studies on bicyclo[2.2.1]hept-5-en-2-one and related compounds have demonstrated that acetone-sensitized photolysis, which populates the triplet excited state, leads to a slideshare.netacs.org-acyl shift, yielding cyclopropyl ketones. researchgate.net This transformation is a hallmark of the oxa-di-π-methane rearrangement. The efficiency and regioselectivity of this rearrangement are influenced by the substitution pattern and the rigidity of the molecular framework.
In more complex systems, such as those designed for the synthesis of polyquinanes, the oxa-di-π-methane rearrangement of annulated bicyclo[2.2.2]octenones serves as a key step in constructing intricate cyclopentanoid structures. The reaction proceeds with a high degree of stereocontrol, governed by the geometry of the starting material.
A generalized scheme for the oxa-di-π-methane rearrangement in a rigid bridged system is presented below:
| Reactant (β,γ-Unsaturated Ketone) | Conditions | Product (Cyclopropyl Ketone) |
| Bridged β,γ-Unsaturated Ketone | hν, Sensitizer (e.g., Acetone) | Bridged Cyclopropyl Ketone |
It is important to note that the success of the oxa-di-π-methane rearrangement can be substrate-dependent. For example, certain annulated bicyclo[2.2.2]octenone adducts have been shown to be unreactive under sensitized irradiation, highlighting the influence of subtle structural and electronic factors on the reaction outcome.
The thermal reactivity of the tricyclo[4.2.2.01,6]decane system is characterized by skeletal isomerizations that lead to the formation of other tricyclic isomers. A notable example is the interconversion between tricyclo[4.2.2.01,6]decane and tricyclo[4.2.2.01,5]decane. acs.org This rearrangement represents a [4.2.2]propellane rearrangement and underscores the thermodynamic relationships between these strained polycyclic systems. acs.org
Detailed studies by Eaton, Jobe, and Nyi in 1980 provided crucial insights into this thermal equilibrium. acs.org The research demonstrated that these two isomers can be interconverted under thermal conditions, suggesting a relatively low energy barrier for this skeletal reorganization. This work was significant not only for understanding the intrinsic reactivity of these propellanes but also in the context of developing non-photochemical routes to such systems. acs.org
The equilibrium between these two tricyclodecane isomers can be represented as follows:
Further research into the thermal behavior of related bridged systems, such as bicyclo[4.2.0]oct-2-enes, reveals that formal researchgate.netacs.org sigmatropic carbon migrations can occur at elevated temperatures, leading to isomeric bicyclic structures. researchgate.net While not a direct analogue, this highlights the propensity for thermally induced rearrangements in strained, bridged ring systems. In some instances, these rearrangements can be complex, involving biradical intermediates and competing reaction pathways. researchgate.net
The study of such thermal transformations is essential for understanding the stability and potential synthetic utility of these complex carbocyclic frameworks. The equilibrium constants and reaction rates associated with these isomerizations provide valuable thermodynamic and kinetic data that can inform the design of synthetic strategies involving these unique molecular architectures.
Advanced Structural Analysis and Spectroscopic Elucidation
Conformational Analysis and Energy Landscapes of Tricyclo[4.2.2.01,6]decane Isomers
Computational modeling, particularly using density functional theory (DFT) methods, is a powerful tool for exploring the potential energy surface of such molecules. These studies can predict the relative stabilities of different conformers and the energy barriers to their interconversion. For the Tricyclo[4.2.2.01,6]decane framework, which contains two six-membered rings and one four-membered ring, the conformations of the six-membered rings (chair, boat, or twist-boat) are of particular interest. For instance, in the related [4.4.4]propellane, X-ray analysis has shown that the six-membered rings adopt a chair conformation. scite.ai It is expected that the six-membered rings in Tricyclo[4.2.2.01,6]decane would also favor a chair-like geometry to minimize steric and torsional strain, although the fused four-membered ring introduces additional constraints.
Computational studies on substituted [1.1.1]propellanes have shown that the strain energy of the central bond is a critical factor in their stability. mdpi.com While direct experimental data on the energy landscape of the parent Tricyclo[4.2.2.01,6]decane is scarce, theoretical calculations can provide valuable insights. The energy landscape would likely feature several local minima corresponding to different ring conformations, separated by energy barriers that would dictate the dynamics of their interconversion at various temperatures.
Table 1: Estimated Strain Energy Contributions in Polycyclic Alkanes
| Structural Feature | Estimated Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane (B1203170) Ring | ~26 |
| Boat Conformation of Cyclohexane | ~7 |
| Torsional Strain (Eclipsing Interactions) | Variable, typically 1-5 per interaction |
Note: This table provides generalized estimated values to illustrate the sources of strain relevant to the Tricyclo[4.2.2.01,6]decane structure. Actual values for this specific molecule would require dedicated computational studies.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like Tricyclo[4.2.2.01,6]decane. Due to the highly saturated and rigid nature of the carbon skeleton, the 1H NMR spectrum can be complex, with significant signal overlap. However, advanced 2D NMR techniques can overcome these challenges. cdnsciencepub.com
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. researchgate.net
COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity through the aliphatic framework.
HSQC correlates directly bonded proton and carbon pairs, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, especially in identifying quaternary carbons and linking different ring systems.
The chemical shifts in both 1H and 13C NMR spectra are highly sensitive to the stereochemical environment. masterorganicchemistry.com The rigid nature of the tricyclic system leads to distinct chemical shifts for protons and carbons in different spatial orientations (e.g., exo vs. endo). For derivatives of this system, detailed NMR analysis has been reported, providing a basis for understanding the spectra of the parent compound. For example, in a study of a tricyclo[4.2.2.02,5]deca-3,7-diene derivative, the olefinic protons of the cyclohexene (B86901) and cyclobutene moieties were clearly distinguished by their chemical shifts and coupling constants. cdnsciencepub.com
Table 2: Representative 1H and 13C NMR Chemical Shifts for a Tricyclo[4.2.2.0]decane Derivative
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
|---|---|---|
| Olefinic (Cyclobutene) | 6.03 | 137.6 |
| Olefinic (Cyclohexene) | 6.13-6.25 | 132.1 |
| Bridgehead | 3.03-3.13 | 51.8 |
| Aliphatic (CH) | 2.50-2.71 | 42.2 |
| Aliphatic (CH2) | Not specified | 38.9, 35.5 |
Data adapted from a diallyl endo-tricyclo[4.2.2.0]deca-3,9-diene derivative. nih.gov These values are illustrative of the chemical shift ranges expected for this type of ring system.
X-ray Diffraction Studies for Precise Geometrical Parameters and Absolute Configuration
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. For complex, strained molecules like Tricyclo[4.2.2.01,6]decane and its derivatives, X-ray crystallography is invaluable for confirming the connectivity and stereochemistry determined by other methods.
Table 3: Selected Geometrical Parameters from X-ray Diffraction of a Propellane Derivative
| Parameter | Value |
|---|---|
| C1–C6 Bond Length | 1.590(2) Å |
| C1–C2 Bond Length | 1.535(3) Å |
| C1–C9 Bond Length | 1.538(2) Å |
| C1–C12 Bond Length | 1.544(2) Å |
Data from the crystal structure of N-benzyl urea anti,syn-22, a [4.2.2]propellane derivative. mdpi.com The C1-C6 bond represents the shared bridgehead-bridgehead bond.
For chiral derivatives, X-ray diffraction using anomalous dispersion can also be used to determine the absolute configuration of the molecule, which is often challenging to establish by spectroscopic methods alone.
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Strain Signatures
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. libretexts.org For Tricyclo[4.2.2.01,6]decane, the IR spectrum would be dominated by C-H and C-C stretching and bending vibrations. The high degree of saturation means the spectrum would be relatively simple in terms of functional groups, with key regions being:
C-H Stretching: Typically observed between 2850 and 3000 cm-1. The precise frequencies can be influenced by the strain in the ring system.
C-H Bending (Scissoring/Rocking): Found in the 1350-1480 cm-1 region.
C-C Stretching: These vibrations appear in the fingerprint region (below 1500 cm-1) and can be complex, but they are characteristic of the carbon skeleton.
A key application of vibrational spectroscopy in the study of strained molecules is the correlation of vibrational frequencies with the degree of ring strain. researchgate.netresearchgate.net Increased angle strain can lead to shifts in the frequencies of certain vibrational modes. For example, the C-H stretching frequencies in highly strained systems are often shifted to higher wavenumbers.
While the spectrum of the parent alkane is primarily useful for confirming its hydrocarbon nature, IR spectroscopy is particularly powerful for characterizing functionalized derivatives. For instance, in a study of a tricyclo[4.2.2.0]decadiene derivative containing an imide group, the characteristic C=O stretching vibrations were observed at 1764 and 1701 cm-1. nih.gov
Raman spectroscopy is a complementary technique. Since C-C bonds in the symmetric cage structure are highly polarizable, they are expected to show strong signals in the Raman spectrum, providing further information about the carbon framework.
Table 4: Typical Infrared Absorption Frequencies for Alkanes
| Functional Group | Vibration Type | Frequency Range (cm-1) |
|---|---|---|
| C-H (sp3) | Stretch | 2850-3000 |
| -CH2- | Scissoring (bend) | 1450-1480 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and molecular formula of a compound. For Tricyclo[4.2.2.01,6]decane (C10H16), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy (calculated molecular weight: 136.2340).
Electron ionization (EI) mass spectrometry provides structural information through the analysis of fragmentation patterns. msu.edu The molecular ion (M+•) of cyclic alkanes is typically more intense than that of their acyclic counterparts due to the greater stability of the ring structure. msu.edu The fragmentation of Tricyclo[4.2.2.01,6]decane would proceed through pathways that lead to the formation of stable carbocations.
Common fragmentation pathways for polycyclic alkanes include:
Loss of small neutral molecules: A characteristic fragmentation for cyclic systems is the loss of small, stable neutral molecules like ethylene (C2H4, 28 Da) or propene (C3H6, 42 Da) through retro-Diels-Alder or related cycloreversion reactions. nih.gov
Ring opening followed by cleavage: The initial radical cation can undergo ring opening, followed by cleavage of C-C bonds to generate a series of alkyl and alkenyl carbocations. msu.edu
Formation of characteristic ion series: The mass spectrum would likely show clusters of peaks corresponding to CnHm+ fragments, with the most abundant peaks often corresponding to the most stable carbocation structures. libretexts.org
The resulting fragmentation pattern serves as a molecular fingerprint, which can be used for identification and to infer structural features of the original molecule.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| Tricyclo[4.2.2.01,6]decane |
| [4.4.4]propellane |
| [1.1.1]propellane |
| tricyclo[4.2.2.02,5]deca-3,7-diene |
| Ethylene |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure, Bonding, and Aromaticity in Tricyclodecanes
Quantum chemical calculations have been instrumental in understanding the unconventional bonding within the propellane family, including the tricyclo[4.2.2.0¹⁶]decane system. Due to the geometric constraints of the three rings sharing a single carbon-carbon bond, the bridgehead carbons adopt an "inverted" tetrahedral geometry. ysu.am
Electronic Structure and Bonding: Ab initio molecular orbital (MO) calculations have revealed that a standard s-p basis set is insufficient to accurately describe the inverted geometry of propellanes. The inclusion of d-orbitals in the basis set is necessary to provide the required flexibility for an adequate description of the electronic structure. ysu.am The central bridgehead-to-bridgehead bond is a subject of considerable theoretical interest. It is not a typical covalent bond; instead, it has been described as a "charge-shift bond," a concept that goes beyond the traditional covalent-ionic bonding paradigm. wikipedia.org Computational studies on related systems have highlighted the presence of a low-lying lowest unoccupied molecular orbital (LUMO), which contributes to the high reactivity of these molecules. researchgate.net
Aromaticity: As a saturated polycyclic alkane, tricyclo[4.2.2.0¹⁶]decane is a non-aromatic compound. Concepts of aromaticity and anti-aromaticity, which are defined by cyclic delocalization of π-electrons, are not applicable to its ground-state electronic structure. Theoretical studies on this molecule focus on strain and reactivity rather than aromaticity.
Strain Energy Determination and Topological Analysis of Ring Strain within the Tricyclo[4.2.2.0¹⁶]decane System
A defining feature of small-ring propellanes is their exceptionally high ring strain, which is a direct consequence of the distorted bond angles required to form the tricyclic cage. Computational methods are the primary means of quantifying this strain energy. The strain is calculated as the difference between the molecule's actual enthalpy of formation and the enthalpy of a hypothetical, strain-free reference compound with the same atomic composition. semanticscholar.org
The strain energy of tricyclo[4.2.2.0¹⁶]decane is substantial, though specific values are not as widely reported as for smaller propellanes. However, its magnitude can be understood by comparison with related structures. For instance, the smaller and more rigid [2.2.2]propellane (tricyclo[2.2.2.0¹⁴]octane) has a computationally determined strain energy of approximately 93-94 kcal/mol. wikipedia.orgsemanticscholar.org The strain in propellanes generally decreases as the size of the rings increases, allowing for more conventional bond angles. The immense strain stored in these molecules is the driving force for their unique reactivity, particularly the facile cleavage of the central C-C bond. wikipedia.org
| Propellane Derivative | Systematic Name | Estimated/Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| [1.1.1]propellane | Tricyclo[1.1.1.0¹³]pentane | 99.2 | semanticscholar.org |
| [2.1.1]propellane | Tricyclo[2.1.1.0¹⁴]hexane | 99.6 | semanticscholar.org |
| [2.2.1]propellane | Tricyclo[2.2.1.0¹⁴]heptane | 99.7 | semanticscholar.org |
| [2.2.2]propellane | Tricyclo[2.2.2.0¹⁴]octane | 93.9 | semanticscholar.org |
| [3.2.1]propellane | Tricyclo[3.2.1.0¹⁵]octane | 67 | wikipedia.org |
Computational Prediction and Validation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in predicting and validating the reaction pathways of highly reactive molecules like tricyclo[4.2.2.0¹⁶]decane. Theoretical studies have explored potential rearrangements and cycloadditions involving this framework.
One of the key computationally studied reactions is the acid-catalyzed rearrangement and interconversion between the tricyclo[4.2.2.0¹⁶]decane and tricyclo[4.2.2.0¹⁵]decane skeletons. nih.gov These studies calculate the energies of intermediates and transition states to map out the potential energy surface of the reaction. Such calculations have indicated that these rearrangements can proceed through either stepwise (carbocationic) or concerted mechanisms, depending on the specific reagents and conditions. nih.gov
Furthermore, the synthesis of derivatives of the [4.2.2]propellane system has been guided by computational insights. For example, the formation of a [4.2.2]propellanone via an intramolecular photochemical [2+2] cycloaddition has been reported. ysu.am The subsequent reactivity of these derivatives, such as ring-contraction or thermolysis, can also be modeled to understand the underlying mechanisms. ysu.am The synthesis of various propellane derivatives containing a bicyclo[2.2.2]octene unit—a core component of the tricyclo[4.2.2.0¹⁶]decane structure—has been achieved through strategies like ring-closing metathesis, with computational models helping to rationalize the observed reactivity and stereochemistry. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Space and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for tricyclo[4.2.2.0¹⁶]decane are not extensively documented in the literature, this computational technique offers powerful tools to study its dynamic behavior. MD simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.netpeerj.com
For a highly strained and rigid molecule like tricyclo[4.2.2.0¹⁶]decane, MD simulations could be employed to:
Assess Stability: Investigate the thermal stability and the dynamics leading to the cleavage of the central bond at different temperatures.
Study Polymerization: Model the initiation and propagation of polymerization, a known reaction pathway for many small-ring propellanes which react to relieve strain. wikipedia.org
Analyze Intermolecular Interactions: In a condensed phase or solution, MD can simulate how solvent molecules arrange around the hydrocarbon cage and how individual propellane molecules interact with each other, which can influence their aggregation and reactivity. mdpi.comrsc.org
These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For an unusual molecule like a propellane, standard force fields may need to be re-parameterized or validated against higher-level quantum mechanical calculations to ensure accuracy.
In Silico Prediction of Spectroscopic Parameters and Correlation with Experimental Data
In silico methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of novel or highly reactive compounds. These predictions provide a valuable comparison point for experimental data.
Vibrational Spectroscopy (IR): Density Functional Theory (DFT) calculations are commonly used to compute vibrational frequencies. For propellanes, a particularly notable feature that can be predicted is the infrared absorption corresponding to vibrations of the unique cage structure. For instance, smaller propellanes are known to exhibit a characteristic and intense IR band associated with the central bond, with one study noting a band at 575 cm⁻¹ for a related propellane. ysu.am
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemical calculations. Methods like Gauge-Including Atomic Orbitals (GIAO) combined with DFT can provide theoretical spectra that, when compared to experimental results, help confirm a proposed structure. liverpool.ac.uk While specific, comprehensive predicted NMR data for tricyclo[4.2.2.0¹⁶]decane is not readily available, such calculations would be essential for characterizing this and other related tricyclic systems. cdnsciencepub.comchemicalbook.com
Mass Spectrometry (MS): The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can also be simulated. Programs that combine quantum chemistry with statistical theories of unimolecular reactions can predict mass spectra from first principles, helping to unravel the complex fragmentation pathways of ions in the gas phase.
Applications and Role in Advanced Chemical Systems
Tricyclo[4.2.2.0¹⁶]decane as a Versatile Synthetic Scaffold for Complex Molecular Architectures
The strained carbocyclic framework of tricyclo[4.2.2.0¹⁶]decane and its derivatives serves as a versatile starting point for the construction of intricate molecular architectures. The inherent ring strain within the propellane structure can be strategically released to drive complex chemical transformations and facilitate the formation of novel polycyclic systems.
One notable application is in the synthesis of tetraquinane frameworks, which are core structures in a number of natural products, including the crinipellins. acs.org For instance, a key step in the total syntheses of (–)-crinipellin A and B involves a controlled Cargill rearrangement of a tetracyclic system containing a [4.2.2]propellane substructure. acs.orgresearchgate.net This rearrangement transforms the 5–6–4–5 tetracyclic skeleton into the desired tetraquinane skeleton. acs.org Computational studies have shed light on the mechanisms of these rearrangements, indicating that Brønsted acid-catalyzed processes likely proceed through stepwise paths, while aluminum-catalyzed rearrangements may involve a concerted, asynchronous alkyl shift. acs.org
Furthermore, the interconversion between tricyclo[4.2.2.0¹⁶]decane and tricyclo[4.2.2.0¹⁵]decane systems, along with [4.2.2]propellane rearrangements, provides pathways to novel molecular frameworks. researchgate.netacs.org These transformations highlight the utility of the tricyclo[4.2.2.0¹⁶]decane scaffold in accessing diverse and complex molecular topographies that would be challenging to assemble through other synthetic routes. The reactivity of the central carbon-carbon bond in small ring propellanes, a consequence of significant ring strain, is a key feature exploited in these synthetic strategies. scripps.edu
Contributions to Materials Science: Design of Novel Polymers and High Energy Density Materials
The unique structural and energetic properties of the tricyclo[4.2.2.0¹⁶]decane core are being leveraged in the field of materials science for the design of advanced polymers and high-energy-density materials (HEDMs).
In polymer chemistry, the incorporation of the rigid tricycloalkane structure into polymer backbones can lead to materials with enhanced thermal and mechanical properties. For example, polymers containing a tricyclo[5.2.1.0²⁶]decane structure, a related isomer, have been developed that exhibit high glass transition temperatures (Tg), high refractive indices, and high Abbe numbers, making them suitable for optical applications. google.com The rigidity of the tricyclic unit contributes to a higher Tg compared to analogous polymers without this feature. google.com While this example uses a different isomer, the principle of incorporating rigid, polycyclic units to enhance polymer properties is directly applicable to tricyclo[4.2.2.0¹⁶]decane.
The high strain energy of the propellane cage in tricyclo[4.2.2.0¹⁶]decane and its derivatives makes them attractive candidates for HEDMs. The energy stored in the strained C-C bonds can be released upon combustion or decomposition, resulting in a high energy output. While much of the research in this area has focused on the exo-isomer of tricyclodecane (tetrahydrodicyclopentadiene) as a jet fuel component due to its high energy density and low freezing point, the fundamental principles apply to the broader class of tricyclodecanes. wikipedia.org Theoretical studies on novel HEDMs often incorporate strained cage structures to enhance their energetic properties. For instance, a designed HEDM, 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7.3.0.0³⁷]dodecane, was predicted to have a high detonation velocity and pressure, properties desirable for energetic materials. rsc.org The synthesis of functionalized cage molecules, including propellanes, is an active area of research for developing new HEDMs for aerospace applications. acs.org
Utilization as a Model System for Fundamental Investigations in Mechanistic Organic Chemistry
The unique bonding and high ring strain of propellanes like tricyclo[4.2.2.0¹⁶]decane make them excellent model systems for studying fundamental concepts in mechanistic organic chemistry. scripps.edu The central carbon-carbon bond in small-ring propellanes has been a subject of extensive theoretical, computational, and experimental research to understand its character. scripps.edu
The reactivity of these strained systems provides a platform to investigate reaction mechanisms, such as rearrangements and cycloadditions. For example, the acid-catalyzed rearrangements of [4.2.2]propellane systems have been studied to understand the underlying carbocationic pathways. acs.org These studies contribute to a deeper understanding of how strain influences chemical reactivity and the course of chemical reactions. The interconversions between different tricyclodecane isomers, such as between tricyclo[4.2.2.0¹⁶]decane and tricyclo[4.2.2.0¹⁵]decane, provide valuable insights into rearrangement mechanisms. acs.org The development of explicit in-cloud oxidation schemes for volatile organic compounds, such as the Jülich Aqueous-phase Mechanism of Organic Chemistry (JAMOC), relies on a fundamental understanding of the reaction mechanisms of complex organic molecules. copernicus.org While not directly studying tricyclo[4.2.2.0¹⁶]decane, this highlights the importance of mechanistic studies of complex organic compounds in broader chemical contexts.
Development of Functionalized Tricyclo[4.2.2.0¹⁶]decane Derivatives for Specific Chemical Probes
The rigid tricyclo[4.2.2.0¹⁶]decane framework can be functionalized to create specialized chemical probes for various applications, including in chemical biology and materials science. The defined three-dimensional structure of the scaffold allows for the precise positioning of functional groups, which is a critical feature for designing probes with high specificity.
While direct examples of functionalized tricyclo[4.2.2.0¹⁶]decane as chemical probes are not extensively documented in the provided search results, the synthesis of functionalized derivatives of related polycyclic systems for such purposes is well-established. For instance, functionalized [4.4.4]-propellone dilactone derivatives have been synthesized from Baylis-Hillman adducts, and it is suggested that these tricyclic compounds could be explored for their biological activity. researchgate.net This points to the potential of using functionalized propellane systems as scaffolds for biologically active molecules. Furthermore, the development of fully-functionalized natural product probes for chemoproteomic studies underscores the value of complex, three-dimensional scaffolds in creating tools to explore biological systems. chemrxiv.org
The synthesis of functionalized tricyclo[6.3.1.0¹⁶]dodec-4-enes via stereoselective intramolecular Diels-Alder reactions demonstrates a pathway to introduce functional groups onto a tricyclic core. rsc.org These functionalized synthons are proposed to be useful for constructing the carbon frameworks of various natural products, and could similarly be adapted for the creation of chemical probes. rsc.org
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Avenues and Atom-Economical Routes for Tricyclo[4.2.2.01,6]decane
The development of efficient and sustainable methods for constructing complex molecular architectures is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on discovering novel synthetic pathways to Tricyclo[4.2.2.01,6]decane and its derivatives that are both elegant and atom-economical.
One promising avenue lies in the application of cycloaddition reactions, which are inherently atom-economical as they form new rings by rearranging electrons without the loss of atoms. mdpi.comresearchgate.netrsc.org Strategies employing [2+2] and [4+2] cycloadditions, potentially in tandem or cascade sequences, could provide direct access to the tricyclic core. mdpi.comacs.org For instance, the intramolecular photochemical [2+2] cycloaddition has been effectively used to create complex polycyclic skeletons and could be adapted for the synthesis of Tricyclo[4.2.2.01,6]decane precursors. acs.org
Furthermore, the exploration of transition-metal-catalyzed reactions, such as ring-closing metathesis, offers powerful tools for forging the intricate bond connections within this caged system. Research into novel catalytic systems that can mediate these transformations with high efficiency and selectivity will be crucial. The principles of atom economy, which emphasize maximizing the incorporation of all reactant atoms into the final product, will be a guiding principle in the design of these new synthetic routes. mdpi.com
| Synthetic Strategy | Description | Potential for Atom Economy |
| Tandem Cycloadditions | A sequence of cycloaddition reactions (e.g., [4+2] followed by [2+2]) to rapidly build the polycyclic framework. | High, as all atoms from the reactants are incorporated into the product. |
| Ring-Closing Metathesis (RCM) | Utilization of a metal catalyst to form a cyclic compound from a diene. | Moderate to High, depending on the catalyst and reaction conditions. |
| Photochemical Cycloadditions | Using light to induce intramolecular [2+2] cycloadditions to form strained ring systems. | High, as it is an intramolecular rearrangement. |
Unresolved Mechanistic Questions and Advanced Computational Challenges in Polycyclic Reactivity
The chemistry of strained polycyclic molecules like Tricyclo[4.2.2.01,6]decane is rich with intriguing and often unresolved mechanistic questions. The interconversion between Tricyclo[4.2.2.01,6]decane and its isomer, tricyclo[4.2.2.01,5]decane, as well as its relationship to [4.2.2]propellane rearrangements, presents a fertile ground for detailed mechanistic investigation. acs.org
Advanced computational chemistry will play a pivotal role in unraveling these complex reaction pathways. pitt.eduresearchgate.net Density Functional Theory (DFT) and other high-level computational methods can be employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers. acs.org Such studies can elucidate whether these rearrangements proceed through concerted or stepwise mechanisms. For example, computational studies on related Cargill rearrangements have revealed the possibility of both stepwise and concerted pathways, sometimes involving unexpected intermediates. acs.org Understanding the subtle electronic and steric factors that govern the reactivity and stability of these caged systems is a significant computational challenge.
Key areas for future computational investigation include:
Detailed mapping of the potential energy surface for the interconversion of Tricyclo[4.2.2.01,6]decane isomers and their rearrangement to propellane derivatives.
Analysis of the electronic structure of the transition states to understand the bonding changes during these transformations.
Prediction of the reactivity of substituted Tricyclo[4.2.2.01,6]decane derivatives to guide synthetic efforts.
Integration with Supramolecular Chemistry and Nanotechnology for Advanced Functional Materials
The rigid, three-dimensional structure of the Tricyclo[4.2.2.01,6]decane core makes it an attractive building block for the construction of novel supramolecular assemblies and advanced nanomaterials.
In supramolecular chemistry, the well-defined geometry of this tricyclic system can be exploited to create molecular hosts for specific guest molecules. By functionalizing the cage with recognition motifs, it may be possible to design receptors with high selectivity. The use of rigid linkers is a known strategy in the design of metal-organic frameworks (MOFs), and Tricyclo[4.2.2.01,6]decane could serve as a novel, non-planar linker to create MOFs with unique topologies and properties for applications in gas storage or catalysis. tcichemicals.comd-nb.infomdpi.comnih.gov
In the realm of nanotechnology, the Tricyclo[4.2.2.01,6]decane scaffold could be incorporated into larger molecular structures to create new types of nanomaterials. dntb.gov.uaacs.org Its rigidity and defined shape could be used to control the spacing and orientation of functional groups on a nanoscale, leading to materials with tailored optical, electronic, or catalytic properties. For instance, polymers incorporating this rigid unit could exhibit unique thermal or mechanical properties.
| Application Area | Potential Role of Tricyclo[4.2.2.01,6]decane |
| Supramolecular Cages | As a rigid scaffold to create host molecules for guest binding. |
| Metal-Organic Frameworks (MOFs) | As a three-dimensional linker to construct porous materials with novel topologies. |
| Nanomaterials | As a building block to create polymers and other materials with precisely controlled architectures. |
Development of Sustainable and Green Chemistry Approaches in Bridged Polycyclic Synthesis
The synthesis of complex molecules like Tricyclo[4.2.2.01,6]decane often involves multi-step processes that can generate significant chemical waste. A key future direction will be the development of more sustainable and greener synthetic routes. This aligns with the broader goals of green chemistry, which seeks to minimize the environmental impact of chemical processes. rsc.org
The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be essential in evaluating and comparing the "greenness" of different synthetic strategies. mdpi.comresearchgate.netacs.orgunica.it Future research will likely focus on:
Catalytic Methods: The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. nih.gov
Renewable Feedstocks: Exploring pathways to synthesize Tricyclo[4.2.2.01,6]decane from biomass-derived starting materials.
Alternative Reaction Media: Utilizing greener solvents, or even solvent-free reaction conditions, to minimize environmental impact.
Biocatalysis: Investigating the potential of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions. mdpi.comyoutube.com
Potential for Discovery of Unprecedented Reactivity and Molecular Systems based on the Tricyclo[4.2.2.01,6]decane Core
The inherent strain within the Tricyclo[4.2.2.01,6]decane framework, particularly its relationship to the highly reactive propellane systems, suggests the potential for discovering unprecedented chemical reactivity. ysu.amscripps.edudeepdyve.com The central bond in small-ring propellanes is known to be weak and susceptible to cleavage, leading to a rich and varied reaction chemistry. scripps.edu
By strategically modifying the Tricyclo[4.2.2.01,6]decane core, it may be possible to tune its strain and reactivity, leading to the discovery of novel transformations. For example, the introduction of specific functional groups could facilitate new types of ring-opening or rearrangement reactions, providing access to entirely new molecular architectures. The tricyclic scaffold could also serve as a template for the synthesis of other caged compounds with unique and potentially useful properties. The exploration of the thermal and photochemical reactivity of Tricyclo[4.2.2.01,6]decane and its derivatives could unveil novel isomerization pathways and the formation of unexpected products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
